N-(1H-benzimidazol-4-yl)-2-(oxan-4-yl)-1,3-oxazole-4-carboxamide
Description
N-(1H-benzimidazol-4-yl)-2-(oxan-4-yl)-1,3-oxazole-4-carboxamide is a synthetic organic compound that features a benzimidazole ring, an oxane ring, and an oxazole ring. Compounds with such structures are often studied for their potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Properties
IUPAC Name |
N-(1H-benzimidazol-4-yl)-2-(oxan-4-yl)-1,3-oxazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O3/c21-15(19-12-3-1-2-11-14(12)18-9-17-11)13-8-23-16(20-13)10-4-6-22-7-5-10/h1-3,8-10H,4-7H2,(H,17,18)(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGCLNBILBDOLDU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C2=NC(=CO2)C(=O)NC3=CC=CC4=C3N=CN4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1H-benzimidazol-4-yl)-2-(oxan-4-yl)-1,3-oxazole-4-carboxamide typically involves multi-step organic synthesis. A common approach might include:
Formation of the Benzimidazole Ring: This can be achieved by the condensation of o-phenylenediamine with a carboxylic acid or its derivatives under acidic conditions.
Formation of the Oxazole Ring: This can be synthesized via cyclization reactions involving appropriate precursors such as α-haloketones and amides.
Formation of the Oxane Ring: This can be introduced through nucleophilic substitution reactions involving epoxides and nucleophiles.
Coupling Reactions: The final step often involves coupling the benzimidazole, oxazole, and oxane moieties under specific conditions using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(1H-benzimidazol-4-yl)-2-(oxan-4-yl)-1,3-oxazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The benzimidazole ring can be oxidized under strong oxidizing conditions.
Reduction: The oxazole ring can be reduced to form corresponding amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzimidazole and oxazole rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogenation catalysts.
Substitution: Reagents like halogens, nucleophiles (amines, thiols), and electrophiles (alkyl halides).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield benzimidazole N-oxides, while reduction could yield amines.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: As a probe or inhibitor in biochemical assays.
Medicine: Potential therapeutic agent due to its structural similarity to known bioactive compounds.
Industry: As an intermediate in the synthesis of pharmaceuticals or agrochemicals.
Mechanism of Action
The mechanism of action of N-(1H-benzimidazol-4-yl)-2-(oxan-4-yl)-1,3-oxazole-4-carboxamide would depend on its specific biological target. Generally, such compounds might interact with enzymes, receptors, or nucleic acids, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole Derivatives: Known for their antimicrobial and anticancer activities.
Oxazole Derivatives: Often studied for their anti-inflammatory and antiviral properties.
Oxane Derivatives: Used in the synthesis of various bioactive molecules.
Uniqueness
N-(1H-benzimidazol-4-yl)-2-(oxan-4-yl)-1,3-oxazole-4-carboxamide is unique due to the combination of three distinct heterocyclic rings, which may confer unique biological properties and synthetic versatility.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
